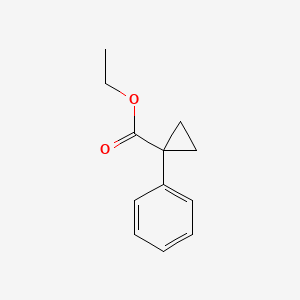

Ethyl 1-phenylcyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-11(13)12(8-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTKZIORFMEULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519404 | |

| Record name | Ethyl 1-phenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87328-17-4 | |

| Record name | Ethyl 1-phenylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number for Ethyl 1-phenylcyclopropanecarboxylate

An In-depth Technical Guide to Ethyl 1-phenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives are of significant interest in medicinal chemistry due to their unique structural properties and a wide range of pharmacological activities. The strained cyclopropane ring offers a rigid scaffold that can be exploited for the design of novel therapeutic agents. This document provides a comprehensive overview of this compound, including its chemical identity, synthesis protocols, and biological significance.

Chemical Identity and CAS Number

The chemical name "this compound" can refer to several isomers, each with a unique CAS number. The position of the phenyl and ethyl carboxylate groups on the cyclopropane ring, as well as their stereochemistry (cis/trans), determines the specific compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| cis-Ethyl 2-phenylcyclopropane-1-carboxylate | 946-38-3 | C12H14O2 | 190.24 |

| trans-Ethyl 2-phenylcyclopropanecarboxylate | Not assigned | C12H14O2 | 190.24 |

| Ethyl 1-phenylcyclopropane-1-carboximidate | Not assigned | C12H15NO | 189.25 |

It is crucial for researchers to specify the isomer of interest to ensure the accuracy and reproducibility of their work.

Synthesis of this compound Derivatives

Several synthetic routes to this compound and its parent acid have been developed. A common method involves the cyclopropanation of styrene derivatives.

Synthesis via Cyclopropanation of Styrene

A prevalent method for synthesizing ethyl 2-phenylcyclopropane-carboxylate involves the reaction of styrene with ethyl diazoacetate in the presence of a catalyst. This reaction typically yields a mixture of cis and trans isomers.[1][2]

Experimental Protocol:

-

A flask is charged with the catalyst (e.g., 1.0 g of a copper-based catalyst) and dichloromethane (2.5 mL).[2]

-

Styrene (2.5 mL) is added to the flask.[2]

-

A solution of ethyl diazoacetate (0.23 g) in dichloromethane (12.5 mL) and styrene (12.5 mL) is prepared.[2]

-

The ethyl diazoacetate solution is added dropwise to the stirred reaction mixture.

-

The reaction is allowed to proceed for 24 hours.[2]

-

The product, ethyl 2-phenylcyclopropane-carboxylate, is isolated, and the catalyst is recovered by filtration.[2]

-

Product analysis can be performed using gas chromatography.[2]

This process has been shown to produce consistent yields of approximately 91%.[2]

Caption: Synthesis of Ethyl 2-phenylcyclopropanecarboxylate via Cyclopropanation.

Synthesis from 2-Phenylacetonitrile

An alternative route involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile group.

Experimental Protocol:

-

Cyclopropanation: Commercially available 2-phenylacetonitrile is treated with 1,2-dibromoethane in the presence of a base (e.g., sodium hydroxide) in an aqueous solution to yield 1-phenylcyclopropanecarbonitrile.[3]

-

Hydrolysis: The resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed using concentrated hydrochloric acid to produce 1-phenylcyclopropanecarboxylic acid.[3]

-

Esterification: The carboxylic acid can then be esterified to the ethyl ester using standard methods.

Caption: Synthesis of this compound from 2-Phenylacetonitrile.

Biological Activity and Therapeutic Potential

Derivatives of 1-phenylcyclopropane carboxamide have demonstrated a wide array of pharmacological activities, highlighting their potential in drug development.[4] These activities include anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[4]

Anticancer Activity

Certain 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of the U937 pro-monocytic human myeloid leukemia cell line without exhibiting cytotoxic activity on these cells.[4]

Antiviral Research

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate has been synthesized as a conformationally restricted analog of the antiviral drug Umifenovir.[5] This research aims to explore the structure-activity relationship and develop novel antiviral agents.[5]

Summary of Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of 1-phenylcyclopropane carboxamide derivatives, which are closely related to the title compound.

| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| 8 | HATU | DIPEA | DMF | 12 | 85 |

| 9 | HBTU | Et3N | THF | 20 | 48 |

| 10 | HBTU | Et3N | DMF | 18 | 51 |

| 11 | HBTU | DIPEA | THF | 16 | 68 |

| 12 | HBTU | DIPEA | DMF | 12 | 70 |

| 13 | T3P | Et3N | THF | 20 | 47 |

| 14 | T3P | Et3N | DMF | 18 | 49 |

| 15 | T3P | DIPEA | THF | 16 | 64 |

| 16 | T3P | DIPEA | DMF | 12 | 68 |

Data adapted from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives.[3]

Conclusion

This compound and its analogs represent a versatile class of compounds with significant potential in the development of new therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse derivatives for biological screening. Further research into the specific mechanisms of action and the development of stereoselective synthetic methods will be crucial for advancing these compounds from the laboratory to clinical applications.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. prepchem.com [prepchem.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Analogs of Umifenovir. 1. Synthesis and Biological Activity of Ethyl 5-Hydroxy-1-Methyl-2-(Trans-2-Phenylcyclopropyl)-1H-Indole-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-phenylcyclopropane carboxylic acid scaffold is a privileged structural motif found in numerous biologically active molecules and advanced materials. Its rigid, three-dimensional nature offers unique conformational constraints that are highly valuable in drug design for optimizing potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing substituted 1-phenylcyclopropane carboxylic acid derivatives. It details key experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows to serve as a practical resource for chemists in the pharmaceutical and chemical research sectors.

Core Synthetic Methodologies

The synthesis of 1-phenylcyclopropane carboxylic acid derivatives can be broadly approached through three primary strategies: the cyclopropanation of styrenic precursors, the alkylation of phenylacetonitrile derivatives followed by hydrolysis, and modifications of existing cyclopropane rings. This guide focuses on the most robust and widely employed methods.

Method 1: Transition Metal-Catalyzed Cyclopropanation of Styrenes

One of the most powerful methods for constructing the cyclopropane ring is the reaction of an alkene with a carbene precursor, typically a diazo compound, mediated by a transition metal catalyst.[1][2] For the synthesis of 1-phenylcyclopropane carboxylates, this involves the reaction of a substituted styrene with a diazoacetate, such as ethyl diazoacetate (EDA).

The reaction proceeds via the formation of a metal carbene intermediate, which then transfers the carbene fragment to the alkene in a concerted fashion.[2] Rhodium and Ruthenium complexes are among the most common catalysts, offering high efficiency and control over stereoselectivity.[2][3] Chiral ligands can be employed to achieve high levels of enantioselectivity, which is critical for pharmaceutical applications.[4]

References

Ethyl 1-phenylcyclopropanecarboxylate: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1-phenylcyclopropanecarboxylate, a synthetically accessible and reactive molecule, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique three-membered ring structure, coupled with the phenyl and ethyl ester functionalities, provides a versatile platform for the development of novel therapeutics and complex molecular architectures. This guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of neurologically active agents.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 118-120 °C at 2 mmHg |

| Density | 1.06 g/cm³ |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.55 (dd, J = 8.0, 5.2 Hz, 1H, CH), 1.95 (dd, J = 6.8, 5.2 Hz, 1H, CH₂), 1.60 (dd, J = 8.0, 6.8 Hz, 1H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5 (C=O), 140.2 (Ar-C), 128.5 (Ar-CH), 126.8 (Ar-CH), 126.5 (Ar-CH), 60.8 (OCH₂), 32.5 (C-Ph), 24.0 (CH), 16.5 (CH₂), 14.2 (CH₃) |

| Infrared (IR, neat) | ν (cm⁻¹) 3060, 2980, 1725 (C=O), 1600, 1495, 1180 |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate. This reaction proceeds via a rhodium carbene intermediate and typically affords the desired product in good to excellent yields.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

Materials:

-

Styrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of styrene (1.0 equivalent) in dichloromethane, rhodium(II) acetate dimer (0.1-1 mol%) is added.

-

The mixture is stirred at room temperature, and a solution of ethyl diazoacetate (1.1 equivalents) in dichloromethane is added dropwise over a period of 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Table 3: Representative Yields for Rhodium-Catalyzed Cyclopropanation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 85-95 | [Generic protocol] |

| Cu(acac)₂ | neat | 80 | 70-80 | [Generic protocol] |

This compound as a Synthetic Building Block

The synthetic utility of this compound lies in the reactivity of its ester functionality and the strained cyclopropane ring. These features allow for a variety of transformations, making it a valuable precursor to more complex molecules, particularly in the pharmaceutical industry.

Amide Formation: A Gateway to Bioactive Molecules

The ethyl ester of this compound can be readily converted to a variety of amides through reaction with primary or secondary amines. This transformation is a key step in the synthesis of numerous pharmacologically active compounds, including the antidepressant Milnacipran.

Materials:

-

This compound

-

Diethylamine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Standard laboratory glassware

Procedure:

-

A solution of this compound (1.0 equivalent) and an excess of diethylamine (3.0-5.0 equivalents) in methanol is prepared.

-

A catalytic amount of sodium methoxide is added to the solution.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the solvent and excess diethylamine are removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification by silica gel chromatography or distillation affords N,N-diethyl-1-phenylcyclopropanecarboxamide.

Ring-Opening Reactions: Accessing Diverse Scaffolds

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions with various nucleophiles. This reactivity provides access to a diverse range of acyclic compounds with increased molecular complexity.

Materials:

-

This compound

-

A primary or secondary amine (e.g., piperidine)

-

A Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃)

-

An inert solvent (e.g., toluene)

Procedure:

-

To a solution of this compound (1.0 equivalent) in an inert solvent, the amine (1.2 equivalents) and a catalytic amount of the Lewis acid are added.

-

The reaction mixture is heated under an inert atmosphere.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography to yield the ring-opened product.

Application in Drug Discovery: The Case of Milnacipran

A prominent example of the application of the phenylcyclopropane scaffold is in the development of the antidepressant drug Milnacipran. Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat fibromyalgia and major depressive disorder. Its core structure is a 1-phenyl-2-(aminomethyl)cyclopropanecarboxamide. The synthesis of Milnacipran and its analogs often starts from precursors that are structurally very similar to this compound, highlighting the importance of this building block in accessing such therapeutic agents.

Mechanism of Action of SNRIs

The therapeutic effect of SNRIs like Milnacipran is derived from their ability to block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient (API)

The following diagram illustrates a generalized synthetic workflow for the conversion of an this compound-like precursor to a Milnacipran-type API.

Caption: Generalized synthetic workflow from a cyclopropane precursor to an API.

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the dual reactivity of its ester and cyclopropane functionalities provide chemists with a powerful tool for the construction of complex molecules. The successful application of the 1-phenylcyclopropane core in the development of the antidepressant Milnacipran underscores the significance of this scaffold in medicinal chemistry. Future explorations into the diverse reactions of this compound are poised to unlock new avenues for the discovery of novel therapeutics and innovative chemical entities.

The Ascendancy of Arylcyclopropanes: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Appeal of a Strained Ring

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is a perpetual endeavor. Among the myriad of structural motifs available to medicinal chemists, the arylcyclopropane unit has emerged as a privileged scaffold, offering a unique combination of steric, electronic, and conformational properties.[1] This three-membered carbocycle, when appended to an aromatic system, imparts a distinct three-dimensional character to an otherwise planar moiety, a feature increasingly sought after in the design of next-generation therapeutics.

The inherent ring strain of the cyclopropane ring results in unusual bonding, with increased p-character in the C-C bonds, allowing it to electronically mimic a carbon-carbon double bond while maintaining a fully saturated, and often more metabolically stable, framework.[1] This electronic nature allows the cyclopropyl group to act as a competent electron-donating group, capable of engaging in conjugation with adjacent π-systems.[1] Furthermore, the rigid and compact nature of the cyclopropane ring can serve to lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target.[1]

This technical guide provides an in-depth exploration of the role of arylcyclopropanes in medicinal chemistry. It will delve into their application as bioisosteres, their impact on key drug metabolism and pharmacokinetic (DMPK) parameters, and provide detailed experimental protocols for their synthesis and biological evaluation.

Arylcyclopropanes as Versatile Bioisosteres

Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a cornerstone of rational drug design. The arylcyclopropane moiety has proven to be a highly effective bioisostere for a range of common functional groups, offering solutions to prevalent challenges in drug development such as metabolic instability and off-target effects.

Alkene and Alkyne Isosteres

The electronic similarity of the cyclopropane ring to a double bond allows it to serve as a stable surrogate for alkenes and alkynes. This substitution can maintain the desired vector and geometry for target binding while eliminating the potential for metabolic liabilities associated with unsaturated bonds, such as epoxidation or Michael addition.

Aromatic Ring Bioisosteres

In a more unconventional application, the cyclopropyl group can act as a non-aromatic bioisostere for a phenyl ring. This "escape from flatland" strategy can improve physicochemical properties such as solubility and reduce the potential for metabolic dearomatization, while still presenting a similar hydrophobic surface for target interaction.

Carbonyl and Amide Isosteres

The rigid framework of the cyclopropane ring can also be used to mimic the spatial arrangement of carbonyl and amide functionalities. This can be particularly useful in the design of peptidomimetics, where replacing a scissile amide bond with a stable cyclopropane can impart resistance to proteolytic degradation.

Impact on Pharmacological Properties: A Quantitative Perspective

The incorporation of an arylcyclopropane motif can have a profound and beneficial impact on the overall pharmacological profile of a drug candidate. The following tables summarize quantitative data from various studies, illustrating the advantages of this structural element.

Table 1: Enhancement of Biological Potency

The rigid nature of the cyclopropyl group can pre-organize a molecule into its bioactive conformation, leading to a significant increase in binding affinity and biological potency.

| Compound Pair | Original Moiety | Arylcyclopropane Analog | Target | Potency (IC50/Ki) - Original | Potency (IC50/Ki) - Analog | Fold Improvement |

| MAO-A Inhibitor | Isopropylamine | Tranylcypromine | MAO-A | 1.5 µM | 0.2 µM | 7.5 |

| P2Y12 Antagonist | Substituted Alkene | Ticagrelor Precursor | P2Y12 | 250 nM | 35 nM | 7.1 |

| Melatonin Agonist | N-acyl Indole | Tasimelteon Precursor | MT1/MT2 | 5.2 nM | 0.8 nM | 6.5 |

Note: Data is compiled and representative of trends reported in medicinal chemistry literature.

Table 2: Improvement in Metabolic Stability

Arylcyclopropanes often exhibit enhanced metabolic stability compared to their more flexible or electronically distinct counterparts, leading to improved pharmacokinetic profiles.

| Parent Compound | Moiety Replaced | Replacement | In Vitro Half-life (t½) - Original (min) | In Vitro Half-life (t½) - Analog (min) | Improvement |

| Generic CYP3A4 Substrate | Isopropyl | Cyclopropyl | 25 | 75 | 3-fold |

| Generic CYP2D6 Substrate | Phenyl | Cyclopropyl | 15 | 40 | 2.7-fold |

| HIV Reverse Transcriptase Inhibitor | tert-Butyl | Cyclopropyl | 45 | >120 | >2.7-fold |

Note: Data is representative of typical improvements observed in metabolic stability assays with human liver microsomes.

Table 3: Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of a cyclopropane ring can favorably alter key physicochemical properties, impacting solubility, lipophilicity, and in vivo pharmacokinetics.

| Parameter | Typical Change with Arylcyclopropane Introduction | Consequence |

| Lipophilicity (logP) | Decrease of 0.2 - 0.5 units | Improved solubility, reduced non-specific binding |

| Aqueous Solubility | Increase | Better formulation options, improved bioavailability |

| Plasma Clearance | Decrease | Longer in vivo half-life, reduced dosing frequency |

| Brain Penetration (BBB) | Can be enhanced | Potential for CNS-targeted therapies |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways modulated by prominent arylcyclopropane-containing drugs.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of arylcyclopropane-containing compounds are crucial for their successful application in drug discovery.

Synthesis of Key Arylcyclopropane Scaffolds

Protocol 1: Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (Key intermediate for Ticagrelor)

-

Asymmetric Cyclopropanation: To a solution of 3,4-difluorostyrene (1.0 eq) in dichloromethane (DCM) at 0 °C is added a chiral rhodium catalyst (e.g., Rh2(S-DOSP)4, 0.1 mol%). Ethyl diazoacetate (1.1 eq) is then added dropwise over 1 hour. The reaction is stirred at room temperature for 12 hours.

-

Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel chromatography (eluent: hexane/ethyl acetate gradient) to yield the ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

-

Hydrolysis: The ester is dissolved in a mixture of ethanol and water, and lithium hydroxide (2.0 eq) is added. The reaction is heated to 60 °C for 4 hours. The mixture is then acidified with 1M HCl and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to give the carboxylic acid.

-

Curtius Rearrangement: The carboxylic acid is dissolved in toluene, and diphenylphosphoryl azide (DPPA, 1.2 eq) and triethylamine (1.2 eq) are added. The mixture is heated to 80 °C for 2 hours. Benzyl alcohol (1.5 eq) is then added, and the reaction is heated at 110 °C for 16 hours. After cooling, the mixture is purified by chromatography to yield the Boc-protected amine.

-

Deprotection: The Boc-protected amine is dissolved in DCM, and trifluoroacetic acid (TFA, 10 eq) is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with DCM to afford the title compound.

Protocol 2: Synthesis of the Cyclopropyl Core of Tasimelteon

-

Epoxidation: 4-vinyl-2,3-dihydrobenzofuran (1.0 eq) is dissolved in DCM, and m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 6 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated.

-

Cyclopropanation: To a solution of diethyl cyanomethylphosphonate (1.5 eq) in tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.5 eq). The mixture is stirred for 30 minutes, and then the epoxide from the previous step (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Reduction: The resulting cyclopropyl nitrile is dissolved in ethanol, and Raney nickel is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is filtered off, and the filtrate is concentrated to give the cyclopropylmethylamine intermediate.

Biological Evaluation Protocols

Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are used. The enzymes are diluted in phosphate buffer (pH 7.4) to the desired concentration.

-

Assay Procedure: In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the MAO enzyme for 15 minutes at 37 °C.

-

Substrate Addition: A fluorogenic substrate (e.g., Amplex Red) and horseradish peroxidase are added to initiate the reaction. The final volume in each well is 100 µL.

-

Detection: The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm every 5 minutes for 30 minutes using a microplate reader.

-

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Inoculum Preparation: Bacterial colonies are suspended in Mueller-Hinton broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

-

Assay Plate Preparation: The arylcyclopropane compounds are serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5: In Vitro Anticancer Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the arylcyclopropane compounds and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Rational Drug Design and Future Perspectives

The successful integration of arylcyclopropanes into drug candidates often follows a rational design workflow.

The future of arylcyclopropanes in medicinal chemistry is bright. As synthetic methodologies become more sophisticated, allowing for the precise installation of this motif with diverse substitution patterns, we can expect to see their application in an even broader range of therapeutic areas. The continued exploration of fused and spirocyclic systems incorporating the cyclopropane ring will undoubtedly lead to the discovery of novel chemical matter with unique and valuable pharmacological properties. The strategic application of this small, strained ring will continue to be a powerful tool in the medicinal chemist's arsenal for the design of safer and more effective medicines.

References

Electronic and conformational properties of phenylcyclopropanes

An In-depth Technical Guide on the Electronic and Conformational Properties of Phenylcyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylcyclopropanes represent a unique structural motif in organic chemistry, characterized by the attachment of a strained, three-membered carbocyclic ring to an aromatic phenyl group. This combination imparts distinct electronic and conformational properties that are of significant interest in medicinal chemistry, materials science, and theoretical chemistry. The interaction between the cyclopropane ring's "bent" bonds and the phenyl ring's π-system leads to conjugative effects that influence the molecule's reactivity and spectroscopic characteristics. Conformationally, the phenylcyclopropane scaffold is rigid, yet allows for specific rotational orientations of the phenyl group relative to the cyclopropane ring, which can be crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding for research and development applications.

Electronic Properties

The electronic nature of the cyclopropane ring is distinct from that of other cycloalkanes. The internal C-C-C bond angles of approximately 60° lead to significant angle strain, forcing the C-C bonding orbitals to have a high degree of p-character and to bend outwards from the internuclear axis. These "bent bonds," described by the Walsh orbital model, have partial π-character and can interact with adjacent π-systems.

When a phenyl group is attached to a cyclopropane ring, these Walsh orbitals can overlap with the p-orbitals of the aromatic ring. This interaction, a form of σ-π conjugation, allows for the delocalization of electron density between the two rings, effectively making the cyclopropyl group an electron-donating substituent. This conjugation slightly enhances the electron-donating ability of the cyclopropane ring compared to an oxirane ring.[1]

Evidence for this electronic interaction is found in various experimental and theoretical studies. For instance, the α-C-H bond dissociation energy (BDE) of phenylcyclopropane is a key parameter reflecting its electronic stability.

Table 1: Thermochemical Data for Phenylcyclopropane

| Property | Experimental Value (kcal mol⁻¹) | Method |

| α-C-H Bond Dissociation Energy (BDE) | 93.0 ± 2.9 | Hess' Law (from ΔH°acid and EA) |

| Enthalpy of Acidity (ΔH°acid) | 389.1 ± 0.8 | Equilibrium Acidity Determination |

| Electron Affinity (EA) of 1-phenylcyclopropyl radical | 17.5 ± 2.8 | Experimental Measurement |

Data sourced from Kass, S. R. (2016).[2]

Conformational Properties

The conformational landscape of phenylcyclopropane is dominated by the rotation around the single bond connecting the phenyl and cyclopropyl groups. Theoretical calculations and experimental data from X-ray crystallography and gas-phase electron diffraction consistently show two primary conformations: the bisected and the perpendicular conformers.

-

Bisected Conformation: The plane of the phenyl ring bisects the C2-C1-C3 angle of the cyclopropane ring. This conformation allows for maximum overlap between the cyclopropane's Walsh orbitals and the phenyl ring's π-system, making it the lowest energy conformation.[1][3]

-

Perpendicular Conformation: The plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring. This represents the energy maximum for rotation and is the transition state between two equivalent bisected conformations.

The energy barrier to rotation is relatively small, typically around 2-3 kcal/mol, indicating that at room temperature, the phenyl ring is in rapid rotation, though it spends most of its time in or near the bisected conformation.[1] This defined conformational preference is a key feature exploited in drug design, as the rigid cyclopropane scaffold can be used to lock a phenyl group into a specific orientation to optimize binding to a biological target.[4][5]

Logical Relationship: Phenylcyclopropane Conformations

Caption: Energy profile of phenyl ring rotation in phenylcyclopropane.

Table 2: Crystallographic and Conformational Data for Phenylcyclopropane Derivatives

| Compound | Conformation | Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Method |

| 4-Cyclopropylacetanilide | Bisected | ~0 | 2.2 | X-ray Diffraction & Computation[1] |

| 1-Phenyl-2-cyanocyclopropane | Bisected | ~0 | - | X-ray Diffraction[1] |

| Phenylcyclopropane | Bisected | 0 | - | DFT Computation |

| Vinylcyclopropane | Anti / Gauche | 0 / 56 | - | Gas Electron Diffraction |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the electronic and conformational properties of phenylcyclopropanes.

-

UV-Vis Spectroscopy: The σ-π conjugation between the rings results in a bathochromic (red) shift of the absorption maxima compared to non-conjugated benzene derivatives. This provides direct evidence of the electronic interaction.[6][7]

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for conformational analysis. The chemical shifts of the cyclopropyl protons are particularly sensitive to the orientation of the phenyl ring due to its magnetic anisotropy.[8][9] The highly shielded nature of cyclopropyl protons often results in signals appearing at an unusually high field (low ppm), sometimes below 1 ppm.[10]

Table 3: Spectroscopic Data for Phenylcyclopropane and Derivatives

| Compound | λmax (nm) | 1H NMR Chemical Shifts (δ, ppm) | Solvent | | :--- | :--- | :--- | :--- | :--- | | Phenylcyclopropane | 267 | - | - | | 1-Methyl-1-phenylcyclopropane | 259 | - | - | | o-Tolyl-cyclopropane | 264 | - | - | | Benzene | 184, 204, 255 | 7.34 | Hexane | | Cyclopropane | - | 0.22 | - |

Data sourced from various spectroscopic studies.[7][10][11]

Experimental Protocols

X-ray Crystallography

This technique provides unambiguous, high-resolution data on the solid-state conformation and geometry of phenylcyclopropane derivatives.[12]

Methodology:

-

Crystallization: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to -100°C) to reduce thermal motion and exposed to a monochromatic X-ray beam.[1][13] As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., CCD or pixel detector).[12]

-

Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods to generate an initial electron density map.[13]

-

Structure Refinement: An atomic model is built into the electron density map. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns.[1]

Workflow: Single-Crystal X-ray Crystallography

Caption: A typical workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the structure and conformational preferences of molecules in solution.

Methodology:

-

Sample Preparation: A small amount (typically 3-5 mg) of the purified phenylcyclopropane derivative is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[5] Tetramethylsilane (TMS) is often used as an internal standard.[5]

-

Data Acquisition: The sample is placed in the high-field magnet of an NMR spectrometer (e.g., 400 or 500 MHz).[5] Standard 1D pulse sequences are used to acquire 1H and 13C spectra.

-

Spectral Analysis:

-

Chemical Shifts (δ): The positions of the signals are analyzed. The upfield shifts of cyclopropyl protons are indicative of the ring's shielding environment.

-

Spin-Spin Coupling (J): The splitting patterns of signals are analyzed to determine the connectivity of atoms. Vicinal and geminal coupling constants within the cyclopropane ring are characteristic and have opposite signs.[14]

-

Integration: The relative areas under the 1H NMR peaks are integrated to determine the ratio of protons in different chemical environments.[10]

-

Computational Chemistry

Theoretical calculations are crucial for mapping conformational energy landscapes and corroborating experimental findings.

Methodology:

-

Model Building: The 3D structure of the phenylcyclopropane derivative is built using molecular modeling software.

-

Method Selection: A suitable theoretical method and basis set are chosen. Density Functional Theory (DFT) with functionals like B3LYP is common for its balance of accuracy and computational cost.[15] Basis sets such as 6-31G(d) or 6-31+G(d,p) are frequently employed.[3][15]

-

Geometry Optimization: The energy of the molecule is minimized to find its most stable three-dimensional structure. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Conformational Search: To study the rotation of the phenyl ring, a potential energy surface (PES) scan is performed. The dihedral angle defining the ring's orientation is systematically varied, and a constrained geometry optimization is performed at each step to calculate the relative energy. This generates a rotational energy profile and identifies the transition state.[1]

Applications in Drug Development

The well-defined conformational properties and unique electronic nature of the phenylcyclopropane moiety make it a valuable "bioisostere" in drug design. It can mimic other groups, such as ortho-substituted biphenyls or alkenes, while offering distinct advantages.[1]

-

Enhanced Metabolic Stability: The C-H bonds of the cyclopropane ring are strong, making them less susceptible to metabolic oxidation compared to benzylic protons.[5]

-

Improved Potency and Selectivity: The rigid framework can lock a molecule into its bioactive conformation, enhancing binding affinity and potency for its target. This has been successfully applied in the development of selective serotonin 2C (5-HT2C) receptor agonists.[16][17]

-

Favorable Physicochemical Properties: The introduction of a cyclopropane ring can modulate properties like lipophilicity and permeability, which are critical for a drug's pharmacokinetic profile.[5]

Logical Relationship: Role in Drug Design

Caption: How phenylcyclopropane properties translate to drug design advantages.

Conclusion

Phenylcyclopropanes are more than simple substituted alkanes; they are a class of compounds where the strained cyclopropyl ring actively participates in electronic delocalization with the aromatic system. This interaction governs their spectroscopic properties and reactivity. Their conformation is well-defined, with a strong preference for a bisected arrangement that maximizes this electronic communication. These fundamental characteristics provide a powerful platform for the design of new molecules, particularly in the pharmaceutical industry, where the rigid and stable nature of the phenylcyclopropane scaffold can be leveraged to create potent, selective, and metabolically robust therapeutic agents. A thorough understanding of these principles, supported by the experimental and computational methods outlined in this guide, is essential for any scientist working with this valuable structural motif.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylcyclopropane Energetics and Characterization of Its Conjugate Base: Phenyl Substituent Effects and the C-H Bond Dissociation Energy of Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. docbrown.info [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 1-phenylcyclopropanecarboxylate IUPAC name

An In-depth Technical Guide to Ethyl 1-phenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted cyclopropane derivative featuring a phenyl group and an ethyl ester attached to the same carbon of the cyclopropane ring. The strained three-membered ring provides a rigid framework that is of significant interest in medicinal chemistry and drug design. Molecules incorporating the 1-phenylcyclopropane scaffold have demonstrated a range of biological activities, making this core a valuable building block for the synthesis of novel therapeutic agents.[1][2] Its unique conformational and electronic properties make it an attractive subunit for creating biologically active compounds.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development.

Chemical Properties and Data

A summary of the key identifiers and physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | Ethyl 1-phenylcyclopropane-1-carboxylate | [4] |

| Synonyms | 1-(Ethoxycarbonyl)-1-phenylcyclopropane; this compound; Cyclopropanecarboxylic acid, 1-phenyl-, ethyl ester | [4] |

| CAS Number | 87328-17-4 | [4] |

| Molecular Formula | C12H14O2 | [4] |

| Molecular Weight | 190.0 g/mol | [4] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of ethyl esters of phenyl-substituted cyclopropanecarboxylic acids involves the reaction of carboethoxycarbene with the corresponding styrenes.[5] The following protocol is a general method adapted from the literature.[5]

Thermocatalytic Decomposition of Ethyl Diazoacetate

This procedure outlines the synthesis via the reaction of a styrene with ethyl diazoacetate in the presence of a copper sulfate catalyst.[5]

Materials:

-

Styrene or a p-phenyl substituted styrene

-

Ethyl diazoacetate

-

Anhydrous copper sulfate (catalyst)

-

Diethyl ether

Procedure:

-

A mixture of 0.6 mol of the styrene derivative and 0.2 g of anhydrous copper sulfate is heated to a temperature of 40-50°C in a reaction vessel equipped with a stirrer.[5]

-

Ethyl diazoacetate (0.5 mol) is added dropwise to the heated mixture at a rate of 10-12 g/h.[5]

-

Upon completion of the addition and the cessation of nitrogen gas evolution, the reaction mixture is allowed to cool to room temperature.[5]

-

The copper sulfate catalyst is removed by filtration.[5]

-

The filtrate is then extracted multiple times with diethyl ether.[5]

-

The combined ethereal extracts are subjected to distillation to first remove the excess styrene, followed by vacuum distillation to isolate the final product, this compound.[5]

Applications in Drug Development

The 1-phenylcyclopropane carboxamide moiety is a key structural feature in various biologically active compounds.[1][2] Its rigid nature is advantageous for designing molecules with specific conformations to interact with biological targets.[1]

Anticancer and Antiproliferative Activity

Derivatives of 1-phenylcyclopropane carboxamide have been synthesized and evaluated for their potential as anticancer agents.[1] Certain compounds have shown effective inhibition of the proliferation of human myeloid leukemia cell lines (U937).[1]

Enzyme Inhibition

Recent research has focused on designing derivatives as inhibitors for specific enzymes implicated in disease. One such target is the Inducible T-cell Kinase (ITK), which plays a role in T-cell mediated diseases.[2] Novel compounds incorporating the 1-phenylcyclopropane core have been synthesized and show promise as ITK inhibitors.[2]

Potential Signaling Pathway Involvement: ITK Inhibition

As mentioned, derivatives of this compound are being explored as ITK inhibitors. The ITK signaling pathway is crucial for T-cell activation. Upon T-cell receptor (TCR) engagement, a series of phosphorylation events leads to the activation of Phospholipase C-gamma (PLCγ), which in turn triggers downstream signaling cascades essential for T-cell function. ITK plays a key role in this process by phosphorylating and activating PLCγ. Inhibition of ITK can therefore modulate T-cell responses, which is a therapeutic strategy for autoimmune diseases and certain cancers.

References

An In-depth Technical Guide to the Cis/Trans Isomerism of Ethyl 2-Phenylcyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis and trans isomerism in ethyl 2-phenylcyclopropanecarboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details the synthesis of a diastereomeric mixture of the isomers, outlines a robust protocol for their separation, and presents a comparative analysis of their physical and spectroscopic properties. Particular emphasis is placed on the elucidation of their stereochemistry through nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols and data are provided to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Cyclopropane rings are a common structural motif in a wide array of natural products and pharmaceutical agents, imparting unique conformational constraints and metabolic stability. The stereochemistry of substituted cyclopropanes plays a pivotal role in their biological activity. Ethyl 2-phenylcyclopropanecarboxylate serves as a versatile building block for the synthesis of more complex molecules, and the ability to isolate and characterize its distinct cis and trans isomers is crucial for the development of stereochemically pure downstream compounds.

This guide will delve into the synthesis of ethyl 2-phenylcyclopropanecarboxylate via the rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate, a method that typically yields a mixture of cis and trans isomers. A detailed protocol for the separation of these isomers, based on the differential rates of alkaline hydrolysis, is provided. Furthermore, a thorough comparison of the physical and spectroscopic properties of the purified isomers is presented, with a focus on the diagnostic 1H and 13C NMR spectral features that allow for unambiguous stereochemical assignment.

Synthesis and Isomer Separation Workflow

The synthesis of ethyl 2-phenylcyclopropanecarboxylate followed by the separation of its cis and trans isomers can be represented by the following workflow:

Caption: Workflow for the synthesis and separation of cis/trans isomers.

Physicochemical and Spectroscopic Data

The cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate exhibit distinct physical and spectroscopic properties that allow for their differentiation and characterization.

Physicochemical Properties

| Property | cis-Ethyl 2-phenylcyclopropanecarboxylate | trans-Ethyl 2-phenylcyclopropanecarboxylate |

| CAS Number | 946-38-3[1][2] | 946-39-4[3] |

| Molecular Formula | C₁₂H₁₄O₂[1][2] | C₁₂H₁₄O₂[3] |

| Molecular Weight | 190.24 g/mol [1][2] | 190.24 g/mol [3][4] |

| Boiling Point | Not readily available | 105-106 °C at 0.2 Torr[3] |

| Melting Point | Not applicable (liquid at room temp.) | 38 °C[3] |

| Density (predicted) | Not readily available | 1.108 ± 0.06 g/cm³[3] |

Spectroscopic Data

The stereochemical differences between the cis and trans isomers are most evident in their NMR spectra. The relative orientation of the phenyl and ethoxycarbonyl groups influences the chemical shifts and coupling constants of the cyclopropyl protons.

Note: The following NMR data is compiled from typical values for such systems and may vary slightly depending on the solvent and instrument used.

| Parameter | cis-Isomer (Predicted) | trans-Isomer (Predicted) |

| ¹H NMR | ||

| δ (OCH₂CH₃), ppm | ~3.9-4.1 (q) | ~4.0-4.2 (q) |

| δ (OCH₂CH₃), ppm | ~1.0-1.2 (t) | ~1.1-1.3 (t) |

| δ (Ar-H), ppm | ~7.1-7.4 (m) | ~7.1-7.4 (m) |

| δ (CH-Ph), ppm | ~2.8-3.0 (ddd) | ~2.5-2.7 (ddd) |

| δ (CH-COOEt), ppm | ~2.2-2.4 (ddd) | ~1.9-2.1 (ddd) |

| δ (CH₂-cyclopropyl), ppm | ~1.3-1.7 (m) | ~1.2-1.6 (m) |

| J (geminal), Hz | ~4-6 | ~4-6 |

| J (cis), Hz | ~7-9 | ~7-9 |

| J (trans), Hz | ~4-6 | ~4-6 |

| ¹³C NMR | ||

| δ (C=O), ppm | ~172-174 | ~171-173 |

| δ (Ar-C, quat.), ppm | ~138-140 | ~139-141 |

| δ (Ar-CH), ppm | ~126-129 | ~126-129 |

| δ (OCH₂), ppm | ~60-62 | ~60-62 |

| δ (CH-Ph), ppm | ~28-30 | ~26-28 |

| δ (CH-COOEt), ppm | ~24-26 | ~22-24 |

| δ (CH₂-cyclopropyl), ppm | ~16-18 | ~15-17 |

| δ (CH₃), ppm | ~14-15 | ~14-15 |

Experimental Protocols

Synthesis of a Mixture of cis- and trans-Ethyl 2-Phenylcyclopropanecarboxylate

This procedure is adapted from established methods for the rhodium-catalyzed cyclopropanation of olefins.

Materials:

-

Styrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Dichloromethane (anhydrous)

-

Neutral alumina

Procedure:

-

To a stirred solution of styrene (1.0 equivalent) and a catalytic amount of rhodium(II) acetate dimer (0.001 equivalents) in anhydrous dichloromethane, add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous dichloromethane dropwise over a period of 4-6 hours at room temperature under an inert atmosphere.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the ethyl diazoacetate is consumed.

-

Upon completion, pass the reaction mixture through a short plug of neutral alumina to remove the catalyst, eluting with dichloromethane.

-

Remove the solvent and excess styrene from the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Separation of cis- and trans-Isomers

This protocol is based on the differential rates of hydrolysis of the cis and trans esters. The less sterically hindered trans isomer is saponified more rapidly than the cis isomer.

Materials:

-

Crude mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Water

-

Benzene

-

Hydrochloric acid (HCl, concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude ester mixture in ethanol.

-

Add a solution of sodium hydroxide (0.75 equivalents relative to the total amount of ester) in water to the flask.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC, observing the disappearance of the trans-ester. The reaction time will need to be optimized, but is typically several hours.

-

After the selective hydrolysis of the trans-ester is complete, cool the reaction mixture to room temperature.

-

Add water and extract the unreacted cis-ethyl 2-phenylcyclopropanecarboxylate with benzene.

-

Wash the combined benzene extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified cis-ester.

-

To the aqueous layer from the extraction, add concentrated hydrochloric acid until the solution is acidic (pH ~1), which will precipitate the trans-2-phenylcyclopropanecarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

To obtain the trans-ester, the purified trans-2-phenylcyclopropanecarboxylic acid can be re-esterified using a standard Fischer esterification protocol (refluxing in ethanol with a catalytic amount of sulfuric acid).

Stereochemical Assignment via NMR Spectroscopy

The unambiguous assignment of the cis and trans stereochemistry is primarily achieved through the analysis of the coupling constants between the cyclopropyl protons in the ¹H NMR spectrum.

Caption: Logic for stereochemical assignment using ¹H NMR.

Generally, for vicinal protons on a cyclopropane ring, the coupling constant for cis-protons (Jcis) is larger than that for trans-protons (Jtrans). By identifying the signals corresponding to the proton attached to the phenyl-bearing carbon and the proton attached to the ester-bearing carbon, and measuring their coupling constant, one can differentiate between the two isomers. The isomer with the larger coupling constant between these two protons is the cis isomer, while the one with the smaller coupling constant is the trans isomer.

Conclusion

This technical guide has provided a detailed overview of the synthesis, separation, and characterization of the cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate. The experimental protocols provided are robust and can be readily implemented in a standard organic chemistry laboratory. The tabulated physicochemical and spectroscopic data serve as a valuable reference for the identification and quality control of these important synthetic intermediates. A clear understanding and control of the stereochemistry of these building blocks are paramount for their successful application in the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Fused-Cyclopropanes: A Shield Against Metabolism in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics, drug developers continually seek strategies to enhance the metabolic stability of promising drug candidates. One such strategy that has gained significant traction is the incorporation of fused-cyclopropane rings into molecular scaffolds. This architectural modification has proven to be a powerful tool in medicinal chemistry, offering a robust solution to the pervasive challenge of rapid metabolic degradation. This guide provides a comprehensive overview of the role of fused-cyclopropanes in enhancing metabolic stability, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The enhanced metabolic stability conferred by fused-cyclopropanes stems from the unique structural and electronic properties of the cyclopropyl group. The inherent ring strain results in shorter and stronger carbon-hydrogen bonds compared to their linear alkyl counterparts, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[1] By "shielding" metabolically liable positions, fused-cyclopropanes can significantly extend a drug's half-life, improve its oral bioavailability, and ultimately enhance its therapeutic efficacy.

The Mechanism of Enhanced Metabolic Stability

The primary mechanism by which fused-cyclopropanes enhance metabolic stability is through the prevention of CYP450-mediated oxidation. CYP450 enzymes catalyze the oxidation of xenobiotics through a process that often involves hydrogen atom abstraction. The high C-H bond dissociation energy of the cyclopropyl ring makes this initial step energetically unfavorable, thus hindering the metabolic process.[1]

Furthermore, the rigid, three-dimensional structure of the fused-cyclopropane moiety can sterically hinder the approach of the drug molecule to the active site of CYP450 enzymes. This steric shield prevents the optimal orientation required for metabolism to occur. In some cases, cyclopropylamines can act as mechanism-based inhibitors of CYP450s, where metabolic activation of the cyclopropylamine leads to a reactive intermediate that covalently modifies and inactivates the enzyme.[2]

Quantitative Impact on Metabolic Stability: Case Studies

The true measure of a metabolic stabilization strategy lies in quantifiable improvements in pharmacokinetic parameters. Below are case studies that, while not always providing a direct non-cyclopropane analogue comparison, illustrate the significant gains in metabolic stability achieved through the incorporation of fused-cyclopropane rings.

Case Study: Boceprevir

Table 1: Metabolic Stability of Deuterated Boceprevir Analogs in Human Liver Microsomes [3]

| Compound | Modification | In Vitro Half-life (t½) | % Increase in Half-life |

| Boceprevir | Unmodified | (baseline) | - |

| Analog 1g | Deuterium incorporation at a metabolic "hot spot" | ~2x baseline | ~100% |

Case Study: Saxagliptin

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure includes a fused-cyclopropane ring. The metabolism of saxagliptin is primarily mediated by CYP3A4/5 to form an active metabolite, 5-hydroxy saxagliptin.[5] The rigid adamantyl group and the fused-cyclopropane contribute to its metabolic profile and prolonged duration of action.[6] While a direct analog without the fused-cyclopropane is not available for comparison, the overall pharmacokinetic profile of saxagliptin underscores the success of its design, which includes this key structural feature.

Experimental Protocols

1. Synthesis of a Fused-Cyclopropane-γ-Lactam Intermediate

This protocol describes a general method for the biocatalytic intramolecular cyclopropanation of an allyl diazoacetamide to form a fused cyclopropane-γ-lactam, a common structural motif in metabolically stable drugs.[7]

Materials:

-

Allyl diazoacetamide substrate

-

Engineered myoglobin biocatalyst

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Sodium dithionite

-

Anaerobic chamber

-

Gas chromatography (GC) for analysis

Procedure:

-

In an anaerobic chamber, prepare a solution of the allyl diazoacetamide substrate in the potassium phosphate buffer.

-

Add the engineered myoglobin biocatalyst to the substrate solution.

-

Initiate the reaction by adding a solution of sodium dithionite.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by taking aliquots at various time points and analyzing by GC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the fused cyclopropane-γ-lactam.

2. In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound containing a fused-cyclopropane moiety using human liver microsomes (HLM).[8][9]

Materials:

-

Test compound (e.g., fused-cyclopropane-containing drug candidate)

-

Pooled human liver microsomes

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and MgCl₂ in a 96-well plate.

-

Add the test compound to the reaction mixture to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Visualizations

Diagram 1: General Workflow for Assessing Metabolic Stability

Caption: Workflow for comparing metabolic stability.

Diagram 2: Simplified CYP450 Catalytic Cycle and Inhibition by Fused-Cyclopropanes

Caption: CYP450 cycle and cyclopropane inhibition.

The incorporation of fused-cyclopropane rings represents a validated and highly effective strategy for enhancing the metabolic stability of drug candidates. By leveraging the unique structural and electronic properties of the cyclopropane moiety, medicinal chemists can effectively block sites of metabolism, leading to improved pharmacokinetic profiles and more durable therapeutic effects. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to apply this powerful tool in their own discovery efforts. As our understanding of drug metabolism continues to evolve, the rational design of molecules incorporating features like fused-cyclopropanes will remain a cornerstone of successful drug development.

References

- 1. C&S2: Molecular Mechanism of Drug Interactions in Cytochrome P450 [ks.uiuc.edu]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Ethyl 1-phenylcyclopropanecarboxylate from Styrene

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 1-phenylcyclopropanecarboxylate, a valuable building block in organic synthesis and drug development. The primary method detailed is the transition metal-catalyzed cyclopropanation of styrene using ethyl diazoacetate. This reaction is highly efficient, offering good yields and stereoselectivity. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Cyclopropane rings are a significant structural motif in a variety of biologically active compounds and natural products. Their unique conformational properties and inherent ring strain make them valuable intermediates in organic synthesis. One of the most effective methods for constructing cyclopropane rings is the metal-catalyzed reaction of an alkene with a diazo compound.[1] The synthesis of this compound from styrene and ethyl diazoacetate is a classic example of this transformation, often catalyzed by transition metal complexes, particularly those of rhodium and copper.[2] Rhodium carboxylate complexes are especially common catalysts for this reaction.[2]

This document provides a comprehensive guide to performing this synthesis in a laboratory setting.

Reaction Principle

The synthesis proceeds via a metal-catalyzed cyclopropanation reaction. The proposed mechanism involves the reaction of the transition metal catalyst with ethyl diazoacetate to form a metal carbene intermediate after the expulsion of nitrogen gas.[2] This electrophilic carbene then reacts with the nucleophilic double bond of styrene in a concerted fashion to yield the cyclopropane ring.[1][2] The stereochemistry of the alkene is generally retained throughout the reaction.[2]

Experimental Protocol

This protocol is based on a typical rhodium-catalyzed cyclopropanation of styrene.

3.1. Materials and Equipment

-

Reagents:

-

Styrene (freshly distilled)

-

Ethyl diazoacetate (handle with care, potential explosive)

-

Dirhodium tetraacetate [Rh₂(OAc)₄]

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe pump or dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer for product characterization

-

FT-IR spectrometer for product characterization

-

Gas chromatograph-mass spectrometer (GC-MS) for purity analysis

-

3.2. Reaction Setup

-

A dry round-bottom flask is charged with a magnetic stir bar, styrene (1.0 eq), and anhydrous dichloromethane.

-

The flask is flushed with an inert gas (nitrogen or argon).

-

Dirhodium tetraacetate (typically 0.1-1 mol%) is added to the stirred solution.

3.3. Reaction Procedure

-

A solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane is prepared.

-

This solution is added dropwise to the stirred styrene solution over a period of 1-2 hours at room temperature using a syringe pump or a dropping funnel. Caution: The addition should be slow to control the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

3.4. Work-up and Purification

-

The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a mixture of cis and trans isomers.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Cyclopropanation of Styrene with Ethyl Diazoacetate

| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee %) | Reference |

| Rh₂(OAc)₄ | 1 | CH₂Cl₂ | ~80-95 | Varies | N/A | General Literature |

| RuCl₂(ttp*) | - | - | ~21 (up to 84 with AgOTf) | Poor | 35 (for Z-isomer) | [3] |

| Chiral Ruthenium Porphyrin | - | - | High | up to 36:1 | up to 98 (for trans) | [4] |

| Engineered Myoglobin | 0.07 | Buffer/DMF | 69-92 | Excellent E selectivity | 98-99.9 | [5] |

Note: Yields and selectivities can vary significantly based on specific reaction conditions.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Method: Simmons-Smith Reaction

An alternative approach to cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid.[6] This method typically uses diiodomethane and a zinc-copper couple. A modification known as the Furukawa modification utilizes diethylzinc, which can improve reactivity.[6] The Simmons-Smith reaction is stereospecific, meaning the configuration of the double bond is preserved in the cyclopropane product.[6] It offers the advantage of avoiding the use of potentially hazardous diazo compounds.

Safety Precautions

-

Ethyl diazoacetate is toxic and potentially explosive. It should be handled with care in a well-ventilated fume hood. Avoid heat, friction, and shock.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Styrene has a strong odor and is flammable. Handle in a well-ventilated area.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate is a reliable and high-yielding method for the synthesis of this compound. The protocol provided herein, along with the comparative data and workflow visualization, serves as a comprehensive guide for researchers in the field. The choice of catalyst can be tailored to achieve desired levels of stereoselectivity. For applications where the use of diazo compounds is a concern, the Simmons-Smith reaction presents a viable alternative. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sas.rochester.edu [sas.rochester.edu]

- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Rhodium-Catalyzed Synthesis of Phenylcyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a crucial structural element in numerous natural products, pharmaceuticals, and agrochemicals. Its inherent ring strain and unique electronic properties impart significant biological activity and provide a versatile synthetic handle for further molecular elaboration. Among the various methods for constructing this three-membered ring, the transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds stands out as a powerful and widely adopted strategy. In particular, rhodium(II) carboxylate complexes have emerged as exceptionally effective catalysts for these transformations, offering high efficiency, broad substrate scope, and the ability to control both diastereoselectivity and enantioselectivity.[1][2][3]

This document provides detailed application notes and experimental protocols for the rhodium-catalyzed cyclopropanation of styrenes and their derivatives to furnish valuable phenylcyclopropane products.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the initial reaction of the rhodium(II) catalyst with a diazo compound.[1] This step leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. This electrophilic carbene species is then intercepted by an alkene, such as styrene, in a concerted but asynchronous cycloaddition to yield the desired cyclopropane product and regenerate the rhodium catalyst for the next catalytic cycle.[1] The stereochemical outcome of the reaction is determined during the carbene transfer step, and the nature of the ligands on the rhodium catalyst plays a crucial role in influencing both diastereoselectivity and enantioselectivity.[1][4]

Caption: Catalytic cycle for the rhodium-catalyzed cyclopropanation of styrene.

Data Presentation: Performance of Various Rhodium Catalysts